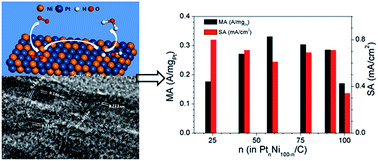Platinum–nickel nanowire catalysts with composition-tunable alloying and faceting for the oxygen reduction reaction†
Journal of Materials Chemistry A Pub Date: 2017-06-05 DOI: 10.1039/C7TA03266H
Abstract
The ability to tune the alloying properties and faceting characteristics of bimetallic nanocatalysts is essential for designing catalysts with enhanced activity and stability through optimizing strain and ligand effects, which is an important frontier for designing advanced materials as catalysts for fuel cell applications. This report describes composition-controlled alloying and faceting of platinum–nickel nanowires (PtNi NWs) for the electrocatalytic oxygen reduction reaction. The PtNi NWs are synthesized by a surfactant-free method and are shown to display bundled morphologies of nano-tetrahedra or nanowires, featuring an ultrathin and irregular helix morphology with composition-tunable facets. Using high-energy synchrotron X-ray diffraction coupled with atomic pair distribution function analysis, lattice expansion and shrinking are revealed, with the Pt : Ni ratio of ∼3 : 2 exhibiting a clear expansion, which coincides with the maximum electrocatalytic activity for the ORR. In comparison with PtNi nanoparticles (NPs), the PtNi NWs display remarkably higher electrocatalytic activity and stability as a result of the composition-dependent atomic-scale alloying and faceting, demonstrating a new pathway to the design of alloy nanocatalysts with enhanced activity and durability for fuel cells.


Recommended Literature
- [1] Synthesis, characterization, and water adsorption properties of a novel multi-walled carbon nanotube/MIL-100(Fe) composite†
- [2] Editorial
- [3] The role of Yb3+ concentrations on Er3+ doped SrLaMgTaO6 double perovskite phosphors
- [4] Direct injection analysis of bisphenol A in serum by combination of isotope imprinting with liquid chromatography-mass spectrometry
- [5] Conformational landscape of the SF6 dimer as revealed by high resolution infrared spectroscopy and complexation with rare gas atoms
- [6] Front cover
- [7] Metal-assisted synthesis of salen-based porous organic polymer for highly efficient fixation of CO2 into cyclic carbonates†
- [8] Front cover
- [9] Selective isomerization of epoxides using magnetically recyclable ZSM-5 zeolite catalyst
- [10] Fuels of the future










